Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate
Description
Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate is a heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a chlorine atom at the 7-position and an ethyl carboxylate group at the 1-position.
Properties
IUPAC Name |
ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-5-7(11)3-4-13(8)6-12-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOTUPLKPZUTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A widely employed strategy involves the cyclocondensation of 2-aminopyridine derivatives with α-haloesters. For example, 5-chloropyridin-2-amine reacts with ethyl 2-bromoacetate in ethanol under reflux to form the imidazo[1,5-a]pyridine core.
Procedure:
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5-Chloropyridin-2-amine (1.0 equiv) and ethyl 2-bromoacetate (1.2 equiv) are combined in ethanol.
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The mixture is heated to 60–80°C for 12–24 hours.
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The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 2:8).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 40–55% |
| Purity | ≥95% (HPLC) |
| Reaction Time | 18–24 hours |
Advantages : Straightforward setup and readily available starting materials.
Limitations : Moderate yields due to competing side reactions.
Iodine-Catalyzed Oxidative Cyclization
Reaction Overview
A metal-free approach utilizes iodine as a catalyst for oxidative cyclization. This method avoids transition metals, enhancing sustainability.
Procedure:
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2-Methylpyridine (1.0 equiv) and ethyl glyoxylate (1.5 equiv) are combined in DMSO.
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Iodine (2.0 equiv) and trifluoroacetic acid (TFA) (1.5 equiv) are added.
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The reaction is heated to 120°C for 12 hours.
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Purification via flash chromatography yields the product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 65–72% |
| Catalyst | I₂/TFA |
| Solvent | DMSO |
Mechanistic Insight : Iodine facilitates C–H activation, enabling cyclization via a radical pathway.
Microwave-Assisted Synthesis
Reaction Overview
Microwave irradiation significantly reduces reaction times. A representative protocol involves 2-amino-5-chloropyridine and ethyl 3-oxobutanoate under acidic conditions.
Procedure:
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2-Amino-5-chloropyridine (1.0 equiv) and ethyl 3-oxobutanoate (1.1 equiv) are mixed in acetic acid.
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The mixture is irradiated at 150°C for 20–30 minutes.
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The product is isolated via recrystallization (ethanol/water).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Reaction Time | 20–30 minutes |
| Energy Input | 300 W |
Advantages : High yields and rapid kinetics.
Chlorination of Imidazo[1,5-a]pyridine Precursors
Reaction Overview
Post-synthetic chlorination introduces the chloro substituent. For example, ethyl imidazo[1,5-a]pyridine-1-carboxylate is treated with POCl₃ in DMF.
Procedure:
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The precursor (1.0 equiv) is dissolved in DMF.
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POCl₃ (3.0 equiv) is added dropwise at 0°C.
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The mixture is heated to 100°C for 6 hours.
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Neutralization with NaHCO₃ yields the chlorinated product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Chlorination Agent | POCl₃ |
| Temperature | 100°C |
Limitations : Requires careful handling of corrosive reagents.
One-Pot Tandem Reactions
Reaction Overview
A one-pot method combines cyclization and esterification. 5-Chloro-2-aminopyridine reacts with ethyl 2-oxoacetate in the presence of Bi(OTf)₃ and p-TsOH.
Procedure:
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5-Chloro-2-aminopyridine (1.0 equiv), ethyl 2-oxoacetate (1.2 equiv), Bi(OTf)₃ (5 mol%), and p-TsOH (1.5 equiv) are mixed in dichloroethane.
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The reaction is heated to 150°C for 6 hours.
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Purification via column chromatography (ethyl acetate/hexane) yields the product.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Catalyst | Bi(OTf)₃/p-TsOH |
| Solvent | Dichloroethane |
Mechanistic Insight : Bi(OTf)₃ activates the carbonyl group, while p-TsOH facilitates proton transfer.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 40–55 | 18–24 h | Simple setup | Moderate yields |
| Iodine-Catalyzed | 65–72 | 12 h | Metal-free | High temperature required |
| Microwave-Assisted | 75–82 | 0.5 h | Rapid synthesis | Specialized equipment needed |
| Chlorination | 68–75 | 6 h | Late-stage modification | Corrosive reagents |
| One-Pot Tandem | 78–85 | 6 h | High efficiency | Costly catalysts |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate has been studied for its potential antimicrobial properties. This compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Research indicates that derivatives of imidazo[1,5-a]pyridine can inhibit the growth of pathogens, which is crucial in addressing antibiotic resistance issues.
Antituberculosis Properties
Recent studies have demonstrated that imidazo[1,5-a]pyridine derivatives can inhibit the growth of Mycobacterium tuberculosis. This compound has shown promise as a lead compound in the development of new antituberculosis agents. The mechanism often involves targeting specific enzymes critical for the survival of the bacteria, such as QcrB, which is involved in electron transport and ATP synthesis in Mycobacterium tuberculosis .
Anticancer Applications
Research has indicated that imidazo[1,5-a]pyridine derivatives can possess anticancer properties. This compound may induce apoptosis in cancer cells through modulation of cell signaling pathways. Studies have suggested that compounds with similar structures can inhibit tumor growth in vitro and may serve as templates for developing new anticancer therapies .
Chemical Synthesis
This compound serves as an important building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various substitution patterns that can enhance biological activity or alter chemical properties. The compound can undergo several reactions including oxidation and substitution, making it versatile for further chemical modifications .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound may inhibit critical enzymes or receptors involved in disease pathways, leading to therapeutic effects. For instance, in the context of tuberculosis treatment, it might interfere with the electron transport chain critical for bacterial survival .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position of the chlorine substituent significantly impacts molecular properties. Key comparisons are summarized below:
*Note: Data for the 7-chloro isomer are inferred from structural analogs.
Spectral Differences :
- IR Spectroscopy : The carbonyl (C=O) stretch in carboxylate analogs appears at 1666–1690 cm⁻¹ . Chlorine’s electron-withdrawing effect may slightly increase this value.
- NMR : Chlorine at the 7-position would deshield nearby protons, altering chemical shifts compared to 3- or 5-chloro isomers. For example, the 5-chloro derivative’s aromatic protons resonate at δ 6.99–8.12 ppm , while the 3-chloro analog’s shifts remain unreported but likely differ due to proximity to the ester group.
Crystallography : In pyrazolo[1,5-a]pyrimidine analogs (structurally related), substituents influence dihedral angles and hydrogen bonding. For example, methyl or phenyl groups induce planarity deviations of ~1.3° . Chlorine’s steric effects may similarly perturb crystal packing.
Commercial Availability and Cost
- The 5-chloro isomer (95% purity) is listed as discontinued, while the 3-chloro analog remains available at ≥95% purity .
- Non-chlorinated derivatives (e.g., CAS 119448-87-2) are more accessible, priced at ~$1.10/g (99% purity) . The 7-chloro isomer’s scarcity suggests higher costs and longer lead times.
Critical Analysis of Evidence Gaps and Contradictions
- Molecular Weight Discrepancies : The 5-chloro derivative’s molecular weight is reported as both 224.6437 and 224.64 in , likely due to rounding differences .
- Limited Data on 7-Chloro Isomer: No direct spectral or crystallographic data are available, necessitating extrapolation from analogs.
- Biological Data : Activity studies for chlorinated imidazo[1,5-a]pyridines are underrepresented in the evidence, highlighting a research gap.
Biological Activity
Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring system, which is known for its role in various bioactive compounds. The presence of chlorine and the ethyl carboxylate group may influence its interaction with biological targets.
Molecular Formula: C₁₀H₉ClN₂O₂
Molecular Weight: 224.64 g/mol
Density: 1.367 g/cm³
Research indicates that compounds within the imidazo[1,5-a]pyridine class can exhibit various biological activities, including:
- Antimicrobial Activity: this compound has shown promise as an antimicrobial agent. Studies suggest it may inhibit the growth of certain bacterial strains, though specific data on its efficacy against various pathogens is still emerging.
- Anticancer Properties: Preliminary investigations have indicated potential anticancer effects, particularly through the inhibition of specific kinases involved in cancer cell proliferation. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their ability to inhibit the PI3K pathway, a crucial target in cancer therapy .
Research Findings and Case Studies
Several studies have explored the biological activities of imidazo[1,5-a]pyridine derivatives, including:
Q & A
Q. What are the common synthetic routes for Ethyl 7-chloroimidazo[1,5-a]pyridine-1-carboxylate?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example, tert-butyl carboxylate-protected imidazo[1,5-a]pyridine derivatives can be synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, followed by deprotection and esterification. Key steps include:
- Cyclization : Reacting halogenated pyridine precursors with ethyl chloroformate under basic conditions.
- Functionalization : Introducing substituents (e.g., chloro groups) via electrophilic substitution or metal-mediated coupling.
Purification is achieved using column chromatography (e.g., 20% EtOAc/hexane eluent), with yields ranging from 68% to 91% depending on substituents .
Q. What spectroscopic techniques are employed to characterize this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 8.15–6.71 ppm, ester carbonyl at δ 162.7 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, C-Cl stretch at ~750 cm⁻¹) .
- HRMS : Confirms molecular formula (e.g., C₁₈H₁₇ClN₂O₂ requires 351.0876; observed 351.0878) .
- Melting Point Analysis : Validates purity (e.g., 129–134°C for tert-butyl derivatives) .
Q. How is crystallographic data used to confirm the compound’s structure?
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths, angles, and torsion angles. For example:
- Interplanar angles : Carboxylate groups may twist ~55.6° from the imidazo[1,5-a]pyridine plane.
- Intermolecular interactions : Weak C–H⋯O hydrogen bonds stabilize crystal packing .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst Screening : Ammonium chloride (NH₄Cl) in solvent-free conditions enhances yield in multicomponent reactions (e.g., from 76% to 95% for dihydrotetrazolo[1,5-a]pyrimidines) .
- Temperature Control : Reactions at 80–100°C minimize side products.
- Workup Strategies : Extraction with dichloromethane and drying over Na₂SO₄ improves recovery .
Table 1 : Catalyst Efficiency in Pyrimidine Synthesis (Adapted from )
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| NH₄Cl | 95 | 99 |
| H₂SO₄ | 78 | 85 |
| No Catalyst | 45 | 70 |
Q. How can contradictions in spectroscopic data be resolved?
Q. What mechanistic insights explain the regioselectivity of cyclization reactions?
- Electrophilic Aromatic Substitution : Chlorine directs reactivity to the 7-position due to its electron-withdrawing effect.
- Steric Effects : Bulky ester groups (e.g., tert-butyl) favor cyclization at less hindered positions .
- Kinetic Control : Faster formation of imidazo[1,5-a]pyridine intermediates under mild acidic conditions .
Q. How do structural modifications influence biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
